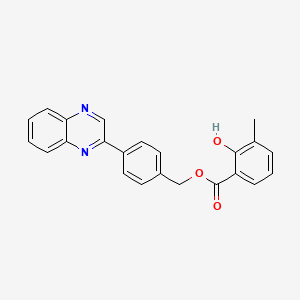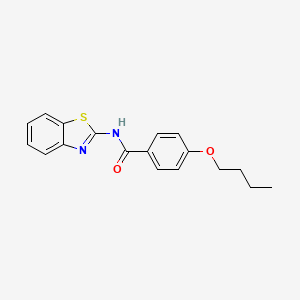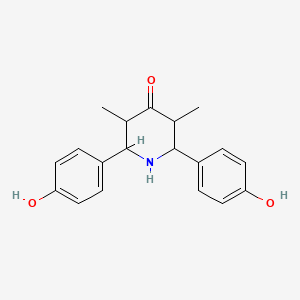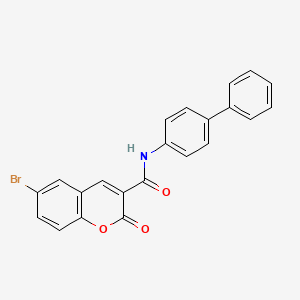![molecular formula C25H19ClO4 B4886933 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one](/img/structure/B4886933.png)
7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one, also known as COE-672, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. COE-672 belongs to the class of coumarin derivatives and has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mécanisme D'action
The mechanism of action of 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one is not fully understood. However, studies have shown that 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects
7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one inhibits the production of pro-inflammatory cytokines, reduces oxidative stress, and induces apoptosis in cancer cells. In vivo studies have shown that 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one inhibits tumor growth and reduces inflammation in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one.
Avantages Et Limitations Des Expériences En Laboratoire
7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one is also stable under normal laboratory conditions and has a long shelf life. However, 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration route for 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one.
Orientations Futures
There are several future directions for 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one. First, further studies are needed to fully understand the mechanism of action of 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one. Second, studies are needed to determine the optimal dosage and administration route for 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one in different disease models. Third, studies are needed to determine the potential side effects of 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one and its toxicity profile. Fourth, studies are needed to determine the potential synergistic effects of 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one with other anti-inflammatory, anti-cancer, and anti-oxidant compounds. Finally, studies are needed to determine the potential clinical applications of 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one in humans.
Conclusion
In conclusion, 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one is a synthetic compound with potential therapeutic applications. It possesses anti-inflammatory, anti-cancer, and anti-oxidant properties and has been extensively studied in vitro and in vivo. However, further studies are needed to fully understand the mechanism of action of 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one and its potential clinical applications in humans.
Méthodes De Synthèse
The synthesis of 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one involves the reaction of 6-chloro-4-ethylcoumarin with 4-biphenylyl acetic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents. The reaction is carried out in a solvent mixture of dichloromethane and dimethylformamide at room temperature. The resulting product is then purified using column chromatography to obtain pure 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one.
Applications De Recherche Scientifique
7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Additionally, 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Propriétés
IUPAC Name |
6-chloro-4-ethyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClO4/c1-2-16-12-25(28)30-23-14-24(21(26)13-20(16)23)29-15-22(27)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-14H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYSXEZWXQYGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(anilinocarbonothioyl)amino]methyl}benzamide](/img/structure/B4886857.png)
![5-[2-methoxy-4-(4-morpholinyl)benzylidene]-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4886869.png)




![2-bromo-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4886899.png)

![N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4886927.png)
![4-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B4886936.png)
![ethyl 6-methyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4886943.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide](/img/structure/B4886955.png)
![N-{2-[5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4886960.png)
